![molecular formula C60H40 B1429677 [10]Cycloparaphenylene CAS No. 1222105-46-5](/img/structure/B1429677.png)

[10]Cycloparaphenylene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

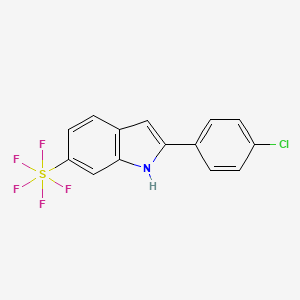

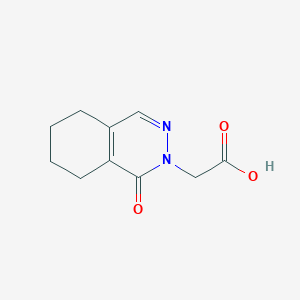

“10Cycloparaphenylene” or “10CPP” is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It is a type of carbon nanohoop and can be considered as the smallest possible armchair carbon nanotube . It has excellent structural and electronic properties due to radial π-conjugation modes and porous structures .

Synthesis Analysis

The synthesis of 10CPP has been achieved through a series of research . A cost-effective gram-scale synthesis of 8- and 10cycloparaphenylenes (CPPs) has been developed for the first time . The strategy toward – CPP relied on sequential Suzuki–Miyaura cross-coupling involving three L-shaped units .Molecular Structure Analysis

Both 8- and 10cycloparaphenylene organized into herringbone geometries in the crystalline state with well-defined cylindrical cavities of 1.1 and 1.4 nm, respectively . The molecular carbon nanoring, cycloparaphenylene (CPP), is fascinating as a new class of carbonaceous porous solids with the uniform structure of an all-benzene surface .Chemical Reactions Analysis

Cycloparaphenylenes are challenging targets for chemical synthesis due to the ring strain incurred from forcing benzene rings out of planarity . The first synthesis of a cyclic oligophenylene possessing a radial π system was reported in 2008 .Physical And Chemical Properties Analysis

The normal configuration of each phenylene element would be planar, with the bonds in the para position pointing opposite to each other in a straight line. Therefore, the cycloparaphenylene molecule is strained, and the strain increases as the number of units decreases . The strain energy of 5CPP was calculated as 117.2 kcal/mol .科学的研究の応用

Supramolecular Receptor with Visible Fluorescence

[10]Cycloparaphenylene has been synthesized as a water-soluble derivative, which functions as a supramolecular receptor with visible fluorescence . This compound exhibits strong fluorescence in water and can effectively encapsulate cationic guest compounds, leading to a change in visible fluorescence. This property is particularly useful in the development of new fluorescent probes for biological imaging and sensors.

Host-Guest Molecular Recognition

The host-guest chemistry of [10]Cycloparaphenylene is significant due to its ability to selectively encapsulate certain molecules . This size-selective encapsulation is crucial for applications in molecular sorting and selective transport systems, which can be applied in drug delivery and molecular separation processes.

Optoelectronic Properties

With its radial π-conjugation system, [10]Cycloparaphenylene exhibits unique optoelectronic properties . These properties are essential for the development of new materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Assembly of Molecular Bearings

The structural design of [10]Cycloparaphenylene allows for the assembly of molecular bearings . These bearings can be used to create nanoscale rotational devices, which have potential applications in nanomachinery and molecular motors.

Photoinduced Electron Transfer Properties

[10]Cycloparaphenylene can form supramolecular systems with fullerene guests, exhibiting photoinduced electron transfer properties . This characteristic is beneficial for the creation of molecular photovoltaic devices and the study of charge transfer mechanisms in molecular systems.

Shape Recognition and Self-Sorting

The ability of [10]Cycloparaphenylene to recognize and sort structures based on shape is a fascinating application in the field of self-assembling materials . This property can lead to the development of smart materials that can self-organize into desired configurations, which is valuable in nanotechnology and materials science.

作用機序

Target of Action

[10]Cycloparaphenylene is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . Its primary targets are not biological entities, but rather, it interacts with other chemical structures. For instance, it has been shown to selectively encapsulate a dication of 5cycloparaphenylene (5CPP2+), forming the shortest double-layer carbon nanotube .

Mode of Action

The interaction of [10]Cycloparaphenylene with its targets involves physical encapsulation. The unique architectural features of cycloparaphenylenes, including their strained and distorted aromatic systems and radially oriented p orbitals, allow them to interact with other molecules in unique ways . For example, a dication of 5cycloparaphenylene (5CPP2+) was selectively encapsulated by neutral [10]Cycloparaphenylene to form the shortest double-layer carbon nanotube .

Biochemical Pathways

The synthesis of [10]Cycloparaphenylene derivatives from a kinked triangular macrocycle has been presented . Depending on the reaction conditions for reductive aromatization, either a hexaphenylbenzene cyclohexamer or its C2-symmetric congener was obtained .

Result of Action

The result of [10]Cycloparaphenylene’s action is the formation of unique structures, such as the shortest double-layer carbon nanotube . These structures have potential applications in the field of nanotechnology, particularly in the synthesis of carbon nanotubes .

Action Environment

The action of [10]Cycloparaphenylene is influenced by environmental factors such as reaction conditions. For instance, the type of derivative formed during its synthesis can vary depending on the conditions for reductive aromatization . Furthermore, the strain energy of the bent aromatic system in cycloparaphenylenes plays a crucial role in their synthesis .

Safety and Hazards

将来の方向性

Potential applications of cycloparaphenylenes include host–guest chemistry, seeds for carbon nanotube growth, and hybrid nanostructures containing nanohoop-type substituents . A new single cluster catalyst consisting of loop-like 6cycloparaphenylene (6CPP) as the support and an exposed central hexagonal-shaped Cu7 cluster as the metal center has been introduced .

特性

IUPAC Name |

undecacyclo[36.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37]hexaconta-1(40),2(60),3,5(59),6(58),7,9(57),10(56),11,13(55),14(54),15,17(53),18(52),19,21(51),22,24,26,28,30,32,34,36,38,41,43,45,47,49-triacontaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H40/c1-2-42-4-3-41(1)43-5-7-45(8-6-43)47-13-15-49(16-14-47)51-21-23-53(24-22-51)55-29-31-57(32-30-55)59-37-39-60(40-38-59)58-35-33-56(34-36-58)54-27-25-52(26-28-54)50-19-17-48(18-20-50)46-11-9-44(42)10-12-46/h1-40H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQFSRJNZXMCKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H40 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1429598.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B1429601.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B1429605.png)

![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)

![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)

![N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B1429615.png)